

Comparison of Drimane-type Sesquiterpenoids

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Compound Focus: Mniopetal B

CAS No.: 158760-99-7

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The following table summarizes key drimane-skeleton compounds related to **Mniopetal B**, based on the information found [1].

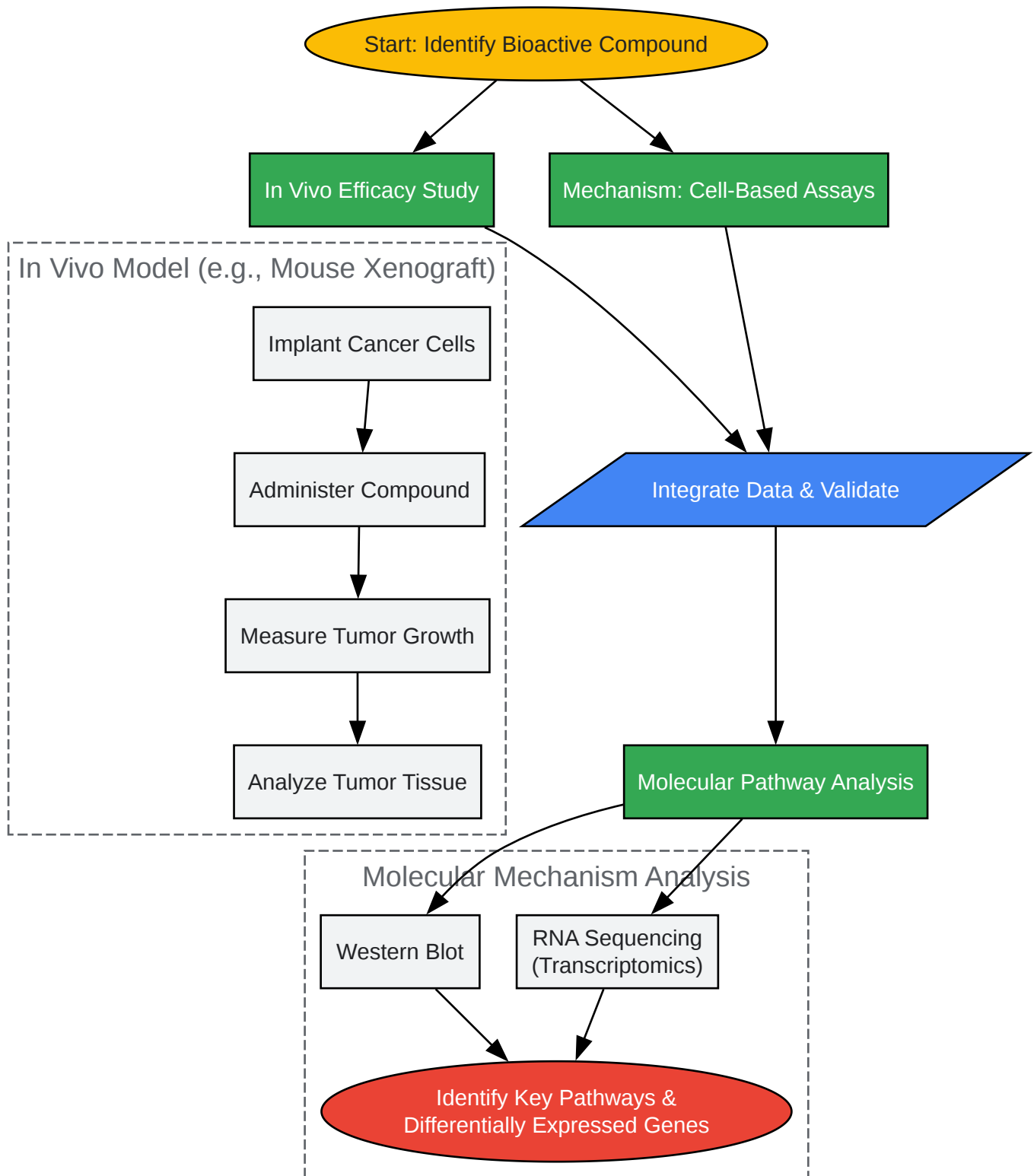
Compound Name	Primary Biological Activities	Source / Origin	Key Mechanism Insights
Polygodial	Antifeedant, Antimicrobial [1]	Plant <i>Polygonum hydropiper</i> (water pepper) [1]	Interacts with insect gustatory receptors; cytotoxic and inhibits plant growth [1].
Warburganal	Antifeedant [1]	Plant <i>Warburgia ugandensis</i> [1]	Interacts with insect gustatory receptors to interfere with normal feeding behavior [1].
Drimenol	Precursor to other drimanes [1]	Fermentation processes; cyclization of farnesyl pyrophosphate (FPP) [1]	A starting material for the synthesis of antifeedants like warburganal [1].
Monepantel (MPL)	Anthelmintic, Antitumor (research phase) [2]	Synthetic anthelmintic drug [2]	Inhibits mTOR/p70S6K signaling pathway; also downregulates IGF-1R and c-MYC in ovarian cancer cells [2].

Experimental Insights from a Related Compound

While not **Mniopetal B**, the research on **Monepantel (MPL)** provides a clear example of how a drimane-related small molecule can be investigated. The experimental protocol from a key study is outlined below [2]:

- **In Vivo Model:** Female nude mice with subcutaneous OVCAR-3 (human ovarian cancer) xenografts.
- **Drug Treatment:** MPL was administered intraperitoneally (IP) at doses of **25 and 50 mg/kg**, three times weekly for two to three weeks.
- **Formulation:** MPL was suspended in a sterile solution of PBS with 0.5% hydroxypropyl methylcellulose (HPMC) and Tween 80.
- **Efficacy Evaluation:** Tumor volume and weights were measured. The study found MPL to be modestly effective at suppressing tumor growth at the tested doses.
- **Mechanism Analysis:** Western blot analysis of excised tumor tissues was performed. This confirmed that MPL treatment led to the **inhibition of key proteins** in the mTOR pathway (mTOR, P70S6K, 4EBP1) and downregulation of other growth-stimulating proteins like IGF-1R and c-MYC [2].

Based on this approach, here is a generalized workflow for studying the mechanism of such compounds, which could be applied to **Mniopetal B**.



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References

1. Drimane - an overview | ScienceDirect Topics [[sciencedirect.com](https://www.sciencedirect.com)]
2. Monepantel antitumor activity is mediated through inhibition of ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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